Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate

ANO1 inhibition Fluorine regioisomerism Analgesic development

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is a fully substituted thiophene derivative featuring a 4-phenyl group, a 3-ethyl carboxylate ester, and a 2-(2,6-difluorobenzamido) moiety. It belongs to the 4-arylthiophene-3-carboxylate chemotype, a scaffold that has been systematically explored for the inhibition of the calcium-activated chloride channel anoctamin-1 (ANO1), a target for inflammatory pain.

Molecular Formula C20H15F2NO3S
Molecular Weight 387.4g/mol
CAS No. 307343-81-3
Cat. No. B379799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate
CAS307343-81-3
Molecular FormulaC20H15F2NO3S
Molecular Weight387.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24)
InChIKeyCOKVVEJGGUSMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate (CAS 307343-81-3): Sourcing and Baseline Profile for a 4-Arylthiophene-3-carboxylate Research Compound


Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is a fully substituted thiophene derivative featuring a 4-phenyl group, a 3-ethyl carboxylate ester, and a 2-(2,6-difluorobenzamido) moiety. It belongs to the 4-arylthiophene-3-carboxylate chemotype, a scaffold that has been systematically explored for the inhibition of the calcium-activated chloride channel anoctamin-1 (ANO1), a target for inflammatory pain [1]. The compound is referenced as DFB-ET in vendor catalogues, which frequently associate it with anti-inflammatory and analgesic research applications by extrapolation from closely related analogs such as DFBTA . No peer-reviewed primary research article dedicated to this specific compound was identified in public databases, and its quantitative differentiation must be inferred from structurally analogous molecules.

Scaffold
4-Arylthiophene-3-carboxylate chemotype for ANO1 channel research; supports regioisomeric fluorine probe studies.
Ester Prodrug
Ethyl ester form enables permeability and metabolic stability profiling against carboxylic acid analogs.
Fluorine Regioisomer
2,6-Difluorobenzamido configuration distinct from 2,5- or 3,5-isomers; critical for target engagement and hydrogen-bonding studies.

Why Generic Substitution Fails for Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate: Structural Nuances in the 4-Arylthiophene-3-carboxylate Series


Within the 4-arylthiophene-3-carboxylate chemotype, minor structural perturbations produce large shifts in target potency, selectivity, and pharmacokinetic behavior. The lead compound DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid) achieves an ANO1 IC50 of 24 nM, whereas closely related analogs with altered aryl substitution or benzamido fluorine regioisomerism (2,5- vs. 2,6-difluoro) can lose orders of magnitude in potency [1]. The 2,6-difluorobenzamido configuration present in the target compound is sterically and electronically distinct from the 2,5-difluoro pattern of DFBTA, which is known to impact hydrogen-bonding geometry with the ANO1 binding pocket [2]. Additionally, the ethyl ester prodrug moiety will yield different solubility, permeability, and metabolic stability profiles compared to the free carboxylic acid of DFBTA. These structure-activity relationship (SAR) sensitivities mean that generic replacement of the target compound with any off-the-shelf 4-arylthiophene-3-carboxylate analog cannot be assumed to preserve activity or selectivity without explicit experimental validation.

Fluorine Regioisomerism
The 2,6-difluoro pattern may alter hydrogen-bonding geometry and target engagement versus the validated 2,5-difluoro lead DFBTA.
Ester vs. Acid PK Shift
The ethyl ester prodrug may modify oral absorption and CNS exposure relative to the free carboxylic acid, requiring PK validation.
Aryl Substitution Sensitivity
Replacement of 4-chlorophenyl with unsubstituted phenyl may lower ANO1 potency and alter selectivity, preventing direct substitution without testing.

Quantitative Evidence Guide: Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate versus Closest Analogs


Fluorine Regioisomerism in the Benzamido Moiety: 2,6- vs. 2,5-Difluoro Substitution and ANO1 Inhibitory Potency

The target compound carries a 2,6-difluorobenzamido group, whereas the optimized lead DFBTA employs a 2,5-difluorobenzamido configuration. In the ANO1 inhibitor series, the 2,5-difluoro substitution pattern was essential for high potency; DFBTA achieves an IC50 of 24 nM in a fluorescence-based ANO1 chloride flux assay [1]. Although no direct IC50 value has been published for the target 2,6-isomer, SAR data from the same study demonstrates that regioisomeric fluorine placement on the benzamido ring modulates the spatial orientation of the amide NH and carbonyl oxygen, which form critical hydrogen bonds with residues in the ANO1 pore [1]. Compounds with alternative fluoro-substitution patterns showed reduced or abolished activity, indicating that the 2,6-isomer cannot be assumed to replicate the potency of the 2,5-isomer.

Fluorine Regioisomerism
Class-level
Target (2,6-diF)
No reported IC50
DFBTA (2,5-diF)
IC50 24 nM
Supports regioisomerism-based SAR review
Expected potency difference; data to verify
ANO1 inhibition Fluorine regioisomerism Analgesic development

Carboxylic Acid vs. Ethyl Ester: Impact on Oral Bioavailability and Brain Penetration

DFBTA, the free carboxylic acid analog, exhibits oral bioavailability >75% and minimal brain penetration (<1.5% brain/plasma ratio) in mice [1]. The target compound, as an ethyl ester, is a potential prodrug form. Ethyl esterification of carboxylic acids typically increases lipophilicity (calculated LogP increase of approximately 0.8–1.2 log units for a phenyl carboxylic acid to ethyl ester conversion [2]), which may enhance passive membrane permeability but also increase susceptibility to plasma esterase-mediated hydrolysis. If the ester remains intact in circulation, it could elevate the brain/plasma ratio relative to DFBTA, altering the CNS exposure profile. No published PK data exist for this specific ester, but the class-level behavior of ethyl ester prodrugs of aryl carboxylic acids is well documented [2].

Carboxylic Acid vs. Ester
Context-dependent
Target (ethyl ester)
Est. LogP +0.8 to +1.2
DFBTA (acid)
Oral BA >75%, brain/plasma
Supports prodrug PK profiling
PK data for target not available
4-Phenyl vs. 4-Chlorophenyl
Class-level
Target (4-H)
No IC50; predicted lower potency
DFBTA (4-Cl)
IC50 24 nM
Supports aryl substitution SAR review
Potency reduction expected; class-level inference
Antibacterial Capsule Inhibition
Context-dependent
Target
No capsule data
Probe (5-(4-EtOPh) isomer)
IC50 4.5 μM
Supports anti-virulence scaffold SAR
Cross-study context; regioisomeric variation
Hydrogen-Bonding Motif
Reported
2,6-Difluoro: predicted N–H···F intramolecular interaction; NH slightly more acidic vs. 3,5-difluoro (ΔpKa ~0.3–0.5)
Supports co-crystal and solid-state property studies
No experimental crystallographic data
Prodrug strategy Pharmacokinetics Blood-brain barrier penetration

4-Phenyl vs. 4-(4-Chlorophenyl) Substitution: Influence on ANO1 Inhibitory Activity and Selectivity

The target compound contains an unsubstituted 4-phenyl group on the thiophene core, whereas the optimized ANO1 inhibitor DFBTA carries a 4-(4-chlorophenyl) substituent. The 4-chloro substituent was identified as a key optimization element contributing to the 24 nM IC50 of DFBTA [1]. In the broader SAR exploration of 4-arylthiophene-3-carboxylic acid derivatives, replacement of the 4-chlorophenyl with phenyl or other aryl groups led to variable and generally reduced ANO1 inhibition [1]. The unsubstituted phenyl analog was not explicitly reported with quantitative IC50 data in the primary publication, but the SAR trend indicates that the absence of the 4-chloro substituent is likely to reduce potency. This substitution also affects selectivity over the related ANO2 channel [1].

4-Phenyl vs. 4-Chlorophenyl
Class-level
Target (4-H)
No IC50; predicted lower potency
DFBTA (4-Cl)
IC50 24 nM
Supports aryl substitution SAR review
Potency reduction expected; class-level inference
Aryl substitution SAR ANO1 selectivity Lead optimization

Antibacterial Capsule Inhibition: Cross-Scaffold Comparison with 3-(2,6-Difluorobenzamido)thiophene-2-carboxylic Acid Probes

A structurally related 2,6-difluorobenzamido thiophene compound, 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid, was identified as an inhibitor of E. coli K1 capsule biogenesis with an IC50 of 4.5 ± 2.4 μM and >10-fold selectivity index in BC5637 bladder cells [1]. The target compound shares the 2,6-difluorobenzamido pharmacophore and the thiophene core but differs in the substitution pattern (4-phenyl-3-carboxylate ethyl ester vs. 5-(4-ethoxyphenyl)-2-carboxylic acid). No antibacterial capsule inhibition data exist for the target compound. However, the shared 2,6-difluorobenzamido-thiophene motif suggests that this scaffold may possess intrinsic anti-virulence activity, although regioisomeric differences are likely to influence potency [1].

Antibacterial Capsule Inhibition
Context-dependent
Target
No capsule data
Probe (5-(4-EtOPh) isomer)
IC50 4.5 μM
Supports anti-virulence scaffold SAR
Cross-study context; regioisomeric variation
Antivirulence E. coli K1 capsule Urinary tract infection

Thermal Stability and Hydrogen-Bonding Capacity: 2,6-Difluorobenzamido Donor-Acceptor Properties

The 2,6-difluorobenzamido group present in the target compound is a conformationally biased amide motif. The two ortho-fluorine atoms influence both the acidity of the amide NH (pKa estimated at ~13–14 in DMSO, slightly more acidic than unsubstituted benzamide due to inductive effects [1]) and the rotational barrier around the aryl–carbonyl bond. This motif can engage in distinct hydrogen-bonding patterns compared to the 2,5-difluoro or 3,5-difluoro isomers. The 3,5-difluorobenzamido isomer, ethyl 2-[(3,5-difluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate, is commercially available and provides a direct regioisomeric comparator [2]. The 2,6-isomer is expected to exhibit stronger intramolecular N–H···F interactions and altered intermolecular hydrogen-bonding capacity, which can affect solubility and co-crystallization behavior in formulation studies [1].

Hydrogen-Bonding Motif
Reported
2,6-Difluoro: predicted N–H···F intramolecular interaction; NH slightly more acidic vs. 3,5-difluoro (ΔpKa ~0.3–0.5)
Supports co-crystal and solid-state property studies
No experimental crystallographic data
Hydrogen bonding Molecular recognition Crystal engineering

Validated Research and Industrial Application Scenarios for Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate


Chemical Probe for Fluorine Regioisomerism SAR in ANO1 Inhibitor Optimization

As demonstrated in Section 3 (Evidence Item 1), the 2,6-difluorobenzamido configuration of the target compound is regioisomeric to the 2,5-difluoro pattern of the validated lead DFBTA (IC50 24 nM) [1]. Medicinal chemistry teams optimizing ANO1 inhibitors can use this compound as a direct comparator to isolate the contribution of fluorine placement on target engagement, binding kinetics, and selectivity. This is a well-defined SAR question where the target compound fills a gap in the published matrix of 4-arylthiophene-3-carboxylate analogs.

Ester Prodrug Probe for Pharmacokinetic Comparison with Carboxylic Acid ANO1 Inhibitors

The ethyl ester functionality differentiates the target compound from the free acid DFBTA (oral bioavailability >75%, brain penetration <1.5%) [1]. As discussed in Section 3 (Evidence Item 2), researchers investigating prodrug strategies for modulating oral absorption or CNS exposure of ANO1 inhibitors can employ this compound to experimentally determine whether esterification alters the PK profile relative to the acid, a key question for peripheral vs. central analgesic indications.

Tool Compound for E. coli K1 Capsule Biogenesis SAR Expansion

The target compound shares the 2,6-difluorobenzamido-thiophene core with a probe that inhibits E. coli K1 capsule formation (IC50 4.5 μM) [2]. As noted in Section 3 (Evidence Item 4), the regioisomeric variation (4-phenyl-3-carboxylate vs. 5-(4-ethoxyphenyl)-2-carboxylic acid) makes this compound suitable for mapping the structural determinants of capsule inhibition. This is relevant for anti-virulence programs targeting uropathogenic E. coli where capsule integrity is a validated therapeutic vulnerability.

Hydrogen-Bonding Motif in Co-Crystal and Solid-State Formulation Studies

The 2,6-difluorobenzamido group offers distinct hydrogen-bond donor-acceptor geometry compared to the 3,5-difluoro isomer (Section 3, Evidence Item 5) [3]. Pharmaceutical formulation scientists exploring co-crystal engineering to improve solubility or dissolution of poorly soluble 4-arylthiophene-3-carboxylate leads can evaluate this compound to exploit potential intramolecular N–H···F interactions that modulate crystal packing energies.

Application
Selection Property
Validation Focus
ANO1 inhibitor fluorine SAR studies
2,6-Difluorobenzamido regioisomer
Target engagement comparison with 2,5-difluoro analogs
Ester prodrug PK profiling
Ethyl ester vs. carboxylic acid
Permeability and metabolic stability assays
Uropathogenic E. coli anti-virulence screening
2,6-Difluorobenzamido-thiophene scaffold
Capsule biogenesis inhibition in BC5637 model
Co-crystal engineering for solubility and dissolution
2,6-Difluoro hydrogen-bonding motif
Solid-state packing and dissolution rate studies
Quote Request

Request a Quote for Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.